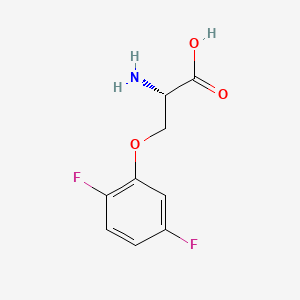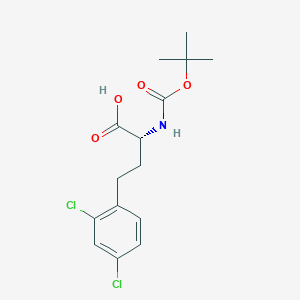
O-(2-Methylphenyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Methylphenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a serine backbone with a 2-methylphenyl group attached to the oxygen atom of the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methylphenyl)-L-serine typically involves the protection of the amino group of L-serine, followed by the introduction of the 2-methylphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The hydroxyl group of serine is then reacted with 2-methylphenyl bromide in the presence of a base such as sodium hydride to form the desired compound. The protecting group is subsequently removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: O-(2-Methylphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-methylphenyl ketone or aldehyde derivatives.
Reduction: Formation of 2-methylphenyl amine derivatives.
Substitution: Formation of various substituted 2-methylphenyl derivatives.
Aplicaciones Científicas De Investigación
O-(2-Methylphenyl)-L-serine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-(2-Methylphenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-methylphenyl group can enhance the binding affinity of the compound to its target, while the serine backbone can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
O-(2-Methylphenyl)-D-serine: The enantiomer of O-(2-Methylphenyl)-L-serine, which may have different biological activities.
O-(2-Methylphenyl)-glycine: A similar compound with a glycine backbone instead of serine.
O-(2-Methylphenyl)-alanine: A compound with an alanine backbone, which may have different chemical properties.
Uniqueness: this compound is unique due to the presence of the serine backbone, which can participate in various biochemical interactions. The 2-methylphenyl group also imparts specific chemical properties, such as increased hydrophobicity and potential for π-π interactions, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZJIDYGIFGHO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B8233631.png)




![Tert-butyl 2-[2-[2-(methylamino)ethoxy]ethoxy]acetate](/img/structure/B8233666.png)








